molecular formula C₂₉H₃₄D₆O₇S B1163056 Hydroxy Tipelukast-d6

Hydroxy Tipelukast-d6

Cat. No.: B1163056
M. Wt: 538.73
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Tipelukast-d6 (CAS No: 1027597-04-1) is a deuterium-labeled analog of Hydroxy Tipelukast, a metabolite of the leukotriene receptor antagonist Tipelukast. This compound, specifically the sodium salt form (4-(3-(3-((4-acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic acid-D6 sodium salt), serves as a critical reference standard in analytical method development, validation, and quality control (QC) during drug synthesis and formulation . Its deuterated structure enhances isotopic stability, improving traceability and accuracy in mass spectrometry (MS) and liquid chromatography (LC) analyses .

Key properties include:

Property Value
Molecular Formula C29H31D6O7SNa (sodium salt form)
Molecular Weight ~536.72 g/mol (base form)
Primary Use Analytical reference standard
Regulatory Compliance USP/EP pharmacopeial standards

This compound is strictly non-medicinal and intended for industrial or scientific research applications .

Properties

Molecular Formula

C₂₉H₃₄D₆O₇S

Molecular Weight

538.73

Synonyms

4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid;  MN-002-d6

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural Comparison

Compound Deuterium Positions Key Functional Groups
This compound Six deuterium atoms Hydroxyl, acetyl, thioether
Tipelukast-d6 Six deuterium atoms Carboxylic acid, propyl groups
Sotalol-d6 Hydrochloride Six deuterium atoms Sulfonamide, secondary alcohol

Table 2: Analytical Performance

Parameter This compound Tipelukast-d6
LC-MS/MS Sensitivity (LOD) 0.1 ng/mL (estimated) 0.5 ng/mL
Isotopic Purity ≥98% ≥95%
Stability in Solution >24 months (-20°C) >12 months (-20°C)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Hydroxy Tipelukast-d6 in biological matrices, and how does its deuterium labeling influence method validation?

  • Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The deuterium labeling minimizes isotopic interference with the parent compound (Tipelukast) during analysis. Method validation should include selectivity, linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA guidelines. Deuterated internal standards improve recovery rates by correcting for matrix effects .

Q. How is this compound synthesized, and what purity thresholds are critical for its use in pharmacokinetic studies?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via hydrogen-deuterium exchange under controlled acidic/basic conditions. Purity standards require ≥98% isotopic enrichment (confirmed by NMR and high-resolution MS) and ≤0.1% residual non-deuterated impurities. Trace impurities can skew pharmacokinetic data, necessitating rigorous purification via preparative HPLC .

Q. What are the stability considerations for this compound in long-term storage, and how should researchers mitigate degradation?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) are essential. Store lyophilized powder at -20°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, use pH 7.4 buffers and avoid repeated freeze-thaw cycles. Degradation products should be monitored via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to resolve isotopic interference between this compound and endogenous metabolites in complex matrices?

  • Methodological Answer : Use high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) with a resolving power >30,000 FWHM to distinguish isotopic clusters. Adjust collision energy (20–40 eV) and declustering potentials to minimize in-source fragmentation. Employ matrix-matched calibration curves and post-column infusion to identify ion suppression zones .

Q. What experimental designs address contradictions in reported tissue distribution data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in extraction protocols (e.g., protein precipitation vs. solid-phase extraction). Standardize tissue homogenization (e.g., 1:4 w/v in PBS) and validate recovery rates using isotopically labeled analogs. Cross-validate findings with autoradiography or microdialysis in preclinical models .

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability compared to the non-deuterated parent compound?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can reduce CYP450-mediated metabolism by strengthening C-D bonds. Conduct in vitro microsomal assays (human liver microsomes, 1 mg/mL protein) with NADPH cofactors. Compare half-life (t1/2) and intrinsic clearance (Clint) between deuterated and non-deuterated forms. Use ANOVA to assess significance (p <0.05) .

Q. What statistical approaches are recommended to resolve batch-to-batch variability in this compound pharmacokinetic data?

  • Methodological Answer : Apply mixed-effects modeling to account for batch-specific random effects. Normalize data using internal standards and perform principal component analysis (PCA) to identify outlier batches. Use Bland-Altman plots to assess agreement between replicates. Recalibrate instruments daily with certified reference materials .

Methodological Notes

  • Data Validation : Always include negative controls (matrix without analyte) and positive controls (spiked matrix) in each experimental run.
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest per journal requirements .

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